molecular formula C9H13BrN2O B13045293 (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13045293
M. Wt: 245.12 g/mol
InChI Key: AKDYOFCPDZIMHM-SECBINFHSA-N
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Description

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound featuring a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 5-position, attached to an ethane-1,2-diamine backbone.

The bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing solubility and steric interactions. Its molecular formula is C₉H₁₂BrN₂O, with a molecular weight of 259.11 g/mol (estimated from analogous compounds in and ).

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

AKDYOFCPDZIMHM-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CN)N)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)Br

Origin of Product

United States

Biological Activity

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring and an ethane-1,2-diamine moiety. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets. Its molecular formula is C9H13BrN2OC_9H_{13}BrN_2O, with a molecular weight of approximately 245.12 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Similar compounds have shown significant anticancer effects through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : It may possess antimicrobial properties due to its structural features that enhance membrane permeability.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The bromo and methoxy substituents likely facilitate binding to these targets, influencing various biochemical pathways.

Interaction Studies

Interaction studies using techniques such as molecular docking and enzyme inhibition assays are crucial for understanding how this compound behaves in biological systems. These studies suggest that the compound may act on multiple pathways, potentially affecting cell signaling and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds. Here are notable findings:

StudyCompoundBiological ActivityFindings
3-BromoanilineAntimicrobialExhibited significant antimicrobial properties against various pathogens.
4-MethoxyanilineAnti-inflammatoryShowed reduced inflammation in animal models.
2-AminoethylbenzeneNeurotransmitter precursorEnhanced neurotransmitter levels in vitro.

These compounds highlight the structure-activity relationships that inform the design of new therapeutics based on this compound.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination : Introduction of the bromine atom at the 3-position.
  • Methoxylation : Addition of the methoxy group at the 5-position.
  • Amine Formation : Coupling with ethane-1,2-diamine to form the final product.

These synthetic routes allow for the production of the compound in a laboratory setting for further research into its properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-bromo-5-methoxy substitution in the target compound provides a para-methoxy group relative to bromine, which may stabilize intermediates in synthetic pathways compared to ortho-substituted analogues .
  • Stereochemical Influence : The (1S) configuration in the target compound and its analogues (e.g., ) is crucial for enantioselective applications, such as asymmetric catalysis or receptor binding .

Physicochemical Properties

  • Thermal Stability : Bromine and methoxy substituents may confer higher thermal stability compared to fluoro- or chloro-analogues, as seen in related compounds () .

Preparation Methods

Preparation of the Aromatic Intermediate: 3-Bromo-5-methoxyphenyl Derivatives

One key precursor is the 3-bromo-5-methoxy substituted aromatic compound, which can be prepared by selective bromination and methoxylation reactions.

Step Reaction Conditions Yield Notes
1 Methoxylation of 3,5-dibromopyridine to 3-bromo-5-methoxypyridine Sodium hydride in N,N-dimethylformamide (DMF), 20-90°C, 1 h 73% Reaction involves nucleophilic substitution of bromine by methoxy group; purification by silica gel chromatography
2 Bromination of methoxyphenyl derivatives N-Bromosuccinimide (NBS), CH2Cl2, 0°C, 2 h Variable (e.g., 5% yield in related pyrrolidinone derivatives) Controlled bromination to install bromine at 3-position; quenching with sodium thiosulfate

These methods highlight the importance of regioselective bromination and methoxylation to obtain the desired substitution pattern on the aromatic ring.

Installation of the Ethane-1,2-diamine Side Chain

The ethane-1,2-diamine moiety is introduced via reduction or substitution reactions on appropriate precursors, often involving chiral resolution or asymmetric synthesis to obtain the (1S) enantiomer.

Method Description Reagents & Conditions Yield & Purity Notes
1. Reduction of diimine intermediates N,N'-bis(aryl)ethane-1,2-diimine reduced with LiAlH4 in THF at 0°C to room temp, 12 h LiAlH4, THF, 0°C to RT, 12 h Up to 95% yield High stereoselectivity; aqueous workup and chromatography for purification
2. Reaction of 2-bromo-1-(3-methoxyphenyl)ethanone with amines Reaction with amino acid esters or related amines in ethanol at 90°C for 2 h 2-bromo-1-(3-methoxyphenyl)ethanone, amino ester, ethanol, 90°C, 2 h Moderate to good yields; m.p. 96-97°C Stepwise synthesis allowing introduction of amino groups; intermediate for diamine formation
3. Asymmetric synthesis via chiral catalysts or resolution Use of chiral auxiliaries or catalysts to favor (1S) enantiomer formation Various chiral ligands and conditions Enantiomeric excess varies; optimized for (1S) Enables stereochemical control critical for biological activity

These approaches emphasize the need for controlled stereochemistry during the diamine installation.

Purification and Characterization

Purification typically involves chromatographic techniques such as silica gel column chromatography, recrystallization, and chiral HPLC to ensure enantiomeric purity. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point determination.
  • Optical rotation measurements for stereochemistry confirmation.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Remarks
Aromatic methoxylation Sodium hydride, methanol, DMF 20-90°C, 1 h ~73% Selective substitution on dibromopyridine
Aromatic bromination N-Bromosuccinimide, CH2Cl2 0°C, 2 h Variable; ~5% in related systems Regioselective bromination
Diamine formation via reduction LiAlH4, THF 0°C to RT, 12 h Up to 95% Reduction of diimine intermediates
Diamine formation via substitution 2-bromo-1-(3-methoxyphenyl)ethanone, amines Ethanol, 90°C, 2 h Moderate to good Stepwise installation of amino groups
Enantiomeric control Chiral catalysts or auxiliaries Various High enantiomeric excess Critical for (1S) stereochemistry

Research Findings and Notes

  • The presence of both bromine and methoxy substituents influences the regioselectivity and reactivity during synthesis, requiring careful control of reaction conditions to avoid side reactions.
  • Reduction of diimine intermediates with lithium aluminum hydride is a high-yielding and stereoselective method for obtaining ethane-1,2-diamines with defined stereochemistry.
  • The use of chiral catalysts or resolution techniques is essential to obtain the (1S) enantiomer, which is biologically relevant and may exhibit distinct pharmacological properties compared to the (1R) enantiomer.
  • Purification by chromatography and recrystallization is necessary to ensure chemical and enantiomeric purity, critical for downstream applications in medicinal chemistry.

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